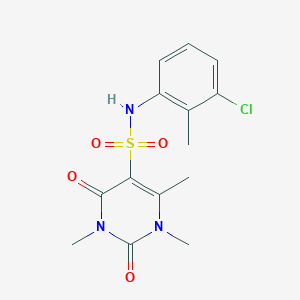![molecular formula C20H20N2O2 B2420565 (2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile CAS No. 1025129-86-5](/img/structure/B2420565.png)
(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile, also known as 4-PAM or 4-PAM-CN, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in water and has a melting point of approximately 150°C. 4-PAM is a derivative of aniline and is used as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. It is also used as a reagent in the synthesis of drugs and other compounds.
Aplicaciones Científicas De Investigación
Catalytic and Structural Properties of Zinc Complexes
Zinc complexes derived from pivaloyl-cyanoxime exhibit notable catalytic and structural properties. In a study by Opalade et al. (2017), two complexes, [Zn(PiCO){H(PiCO)2}(H2O)] and tetranuclear Zn complex [Zn4(μ3-OH)2(PiCO)6 (H2O)4], were synthesized and thoroughly characterized. The structural flexibility and multidentate nature of pivaloyl-cyanoxime allow these complexes to serve as structural models for naturally occurring Zn-containing enzymes. Additionally, one of the complexes demonstrated efficient catalytic performance in the transesterification of various esters under mild conditions, marking it as a potential candidate for green catalysis applications (Opalade et al., 2017).
Anticancer Properties of Organotin(IV) Complexes
Baul et al. (2009) studied amino acetate functionalized Schiff base organotin(IV) complexes, revealing their potential as anticancer drugs. These complexes, characterized by various spectroscopic techniques, exhibited notable cytotoxicity against several human tumor cell lines. The most cytotoxic triphenyltin(IV) compound demonstrated higher efficacy than conventional drugs like doxorubicin, cisplatin, and etoposide, suggesting their significant potential in cancer treatment (Baul et al., 2009).
Chemical Synthesis and Applications
In the field of chemical synthesis, various studies explore the utility and structural intricacies of compounds with similar structural motifs. For instance, the synthesis of dimethylbutatrienone through specific pyrolysis methods opens avenues for producing intricate chemical structures with potential applications in various industries (Brown et al., 1991). Additionally, the formation of unexpected inclusion complexes, such as the one involving metal-free phthalocyanine and oxalic acid, sheds light on the fascinating intermolecular interactions and crystal structures that can arise during chemical reactions (Liu et al., 2002).
Propiedades
IUPAC Name |
(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-20(2,3)19(23)15(13-21)14-22-16-9-11-18(12-10-16)24-17-7-5-4-6-8-17/h4-12,14,22H,1-3H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXLLBIJMLQECV-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=C(C=C1)OC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/NC1=CC=C(C=C1)OC2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2420488.png)

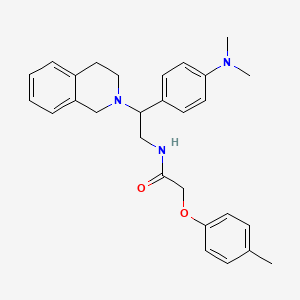
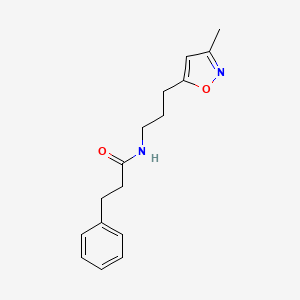
![2,5-Dichloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2420494.png)
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate, sulfuric acid](/img/structure/B2420495.png)
![2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2420496.png)
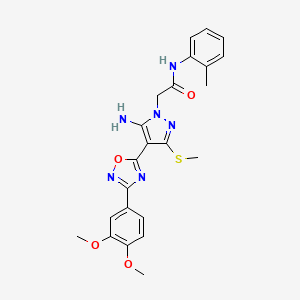
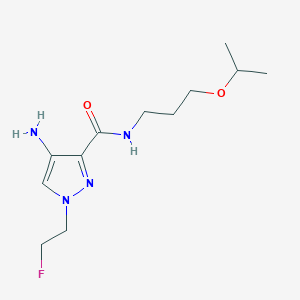
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2420499.png)

